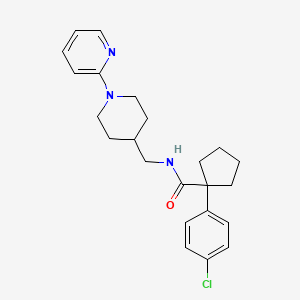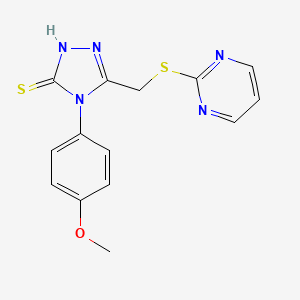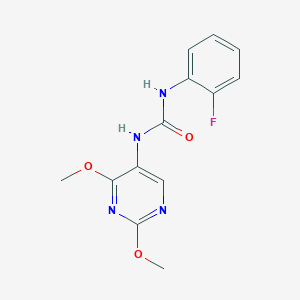
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea, also known as DUF, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Crystallography and Molecular Architecture
Compounds similar to 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea, such as azimsulfuron, demonstrate notable crystallographic characteristics. Azimsulfuron's structure, including its dihedral angles and hydrogen bonding patterns, contributes to a deeper understanding of molecular interactions and stability, essential for designing more efficient herbicides and understanding their environmental behavior (Youngeun Jeon et al., 2015).
Antiviral Research
Research on 2',4'-dimethoxypyrimidines has led to the synthesis of compounds with potential antiviral properties. These efforts focus on creating derivatives with specific substitutions that exhibit activity against herpes simplex virus, indicating a pathway for developing new antiviral medications (P. Coe et al., 1982).
Supramolecular Chemistry
The study of ureidopyrimidones reveals their ability to dimerize through quadruple hydrogen bonding, offering insights into supramolecular assembly mechanisms. These findings have implications for the design of molecular recognition systems and self-assembling materials (F. H. Beijer et al., 1998).
Neuropharmacology and Eating Disorders
In neuropharmacology, derivatives have been investigated for their potential to influence behaviors linked to eating disorders. For example, research on orexin receptors highlights the role of specific antagonists in reducing compulsive food consumption without inducing sleep, suggesting therapeutic avenues for eating disorders with a compulsive component (L. Piccoli et al., 2012).
Environmental Science and Herbicide Degradation
Studies on the degradation of sulfonylurea herbicides, such as LGC-42153, in flooded soil provide valuable information on the environmental fate of these chemicals. Understanding the breakdown pathways and metabolic products assists in assessing the environmental impact and safety of herbicide use in agriculture (Jin Kim et al., 2003).
Cancer Research and FLT3 Inhibition
In the quest for new cancer therapies, compounds structurally related to 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea have been synthesized to inhibit the fibroblast growth factor receptor (FGFR) family, demonstrating significant antitumor activity. This research underscores the potential of these compounds in developing targeted cancer treatments (V. Guagnano et al., 2011).
Propiedades
IUPAC Name |
1-(2,4-dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O3/c1-20-11-10(7-15-13(18-11)21-2)17-12(19)16-9-6-4-3-5-8(9)14/h3-7H,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWVDOXXXHCJHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)NC2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


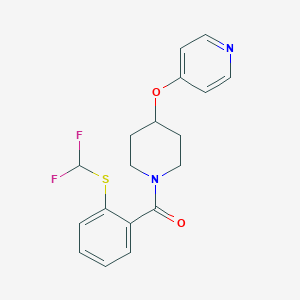
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2427032.png)
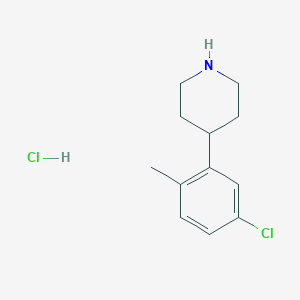
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2427037.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2427040.png)
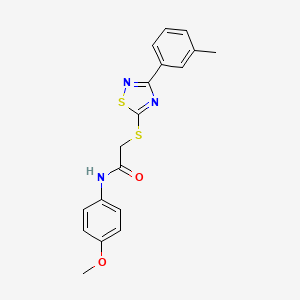
![5-((2-Ethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2427043.png)

![N-benzyl-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2427047.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2427048.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-fluorobenzamide](/img/structure/B2427049.png)
